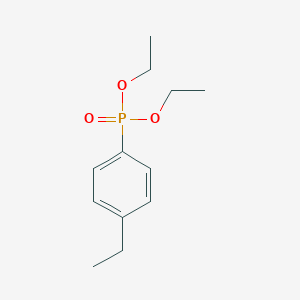

Diethyl (4-ethylphenyl)phosphonate

Description

Context within Organophosphorus Chemistry and Arylphosphonate Research

Organophosphorus chemistry is a major branch of organic chemistry that studies compounds containing carbon-phosphorus bonds. These compounds are renowned for their diverse applications, ranging from pharmaceuticals and agrochemicals to materials science and catalysis. nih.govnih.gov Arylphosphonates, which are characterized by a phosphorus atom bonded to an aromatic ring and two alkoxy or aryloxy groups, represent a significant subclass of organophosphorus compounds. drugbank.com

The defining feature of arylphosphonates is the direct carbon-phosphorus bond between a sp²-hybridized carbon of the aryl group and the phosphorus atom. This bond is typically robust and imparts unique electronic and structural properties to the molecule. The phosphonate (B1237965) group itself is known to be a stable mimic of phosphate (B84403) esters, which are ubiquitous in biological systems. This has led to the exploration of arylphosphonates as potential therapeutic agents, as they can exhibit enhanced resistance to enzymatic hydrolysis compared to their phosphate counterparts. nih.gov

Research in the field of arylphosphonates is multifaceted. A primary focus is the development of novel and efficient synthetic methods to create these molecules with a wide array of functional groups. tandfonline.comorganic-chemistry.org Furthermore, the applications of arylphosphonates are a subject of continuous investigation, with studies exploring their potential as antimicrobial agents, enzyme inhibitors, and building blocks for more complex molecular architectures. nih.govontosight.aiontosight.ai The specific substitution pattern on the aromatic ring, such as the 4-ethyl group in Diethyl (4-ethylphenyl)phosphonate, can significantly influence the compound's physical, chemical, and biological properties.

Historical Development and Evolution of Research Trajectories

The synthesis of arylphosphonates has evolved considerably over the years, with research trajectories moving towards more efficient, versatile, and environmentally benign methods.

Historically, the Michaelis-Arbuzov reaction has been a cornerstone for the formation of carbon-phosphorus bonds. This reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. nih.gov However, its application to the synthesis of arylphosphonates is often limited due to the lower reactivity of aryl halides, which generally require harsh reaction conditions.

A significant advancement in the field was the development of transition-metal-catalyzed cross-coupling reactions. The Hirao reaction , which utilizes a palladium catalyst to couple dialkyl phosphites with aryl halides, emerged as a more suitable and widely adopted method for the synthesis of arylphosphonates. wikipedia.org This reaction and its subsequent modifications have greatly expanded the scope of accessible arylphosphonate structures.

In recent years, research has focused on further refining these synthetic approaches. Key developments include:

The use of alternative metal catalysts, such as nickel, to perform the cross-coupling under milder conditions, sometimes even at room temperature. organic-chemistry.org

The development of "green" chemistry protocols that minimize waste and avoid hazardous solvents.

The exploration of novel reaction pathways that bypass the need for pre-functionalized starting materials. For instance, methods involving the direct C-H functionalization of arenes have shown promise for the streamlined synthesis of highly substituted arylphosphonates.

This evolution from classical, high-temperature reactions to modern, catalytic, and more sustainable methods reflects a broader trend in organic synthesis and continues to shape the research landscape for compounds like this compound.

Significance of the this compound Framework in Contemporary Chemical Science

The this compound framework, as a representative of the diethyl arylphosphonate class, holds considerable significance in contemporary chemical science due to its versatile applications and potential for further development.

In Medicinal Chemistry and Drug Discovery: The phosphonate moiety is a well-established pharmacophore. Its structural and electronic similarity to the phosphate group allows phosphonate-containing molecules to act as mimics of natural substrates and inhibitors of enzymes involved in various disease pathways. ontosight.ai Benzylphosphonate derivatives, which are structurally related to this compound, have shown promise as antimicrobial agents. nih.gov The aryl group of this compound can be readily modified, making it a valuable scaffold for the synthesis of new bioactive compounds.

In Materials Science: Organophosphorus compounds, including arylphosphonates, are utilized in the development of advanced materials. For example, Diethyl ethylphosphonate is used as an efficient, non-flammable organic phosphate electrolyte for dye-sensitized solar cells and as a flame retardant in polymers. irocoatingadditive.com The presence of the aromatic ring and the phosphonate group in the this compound structure suggests its potential utility in the creation of functional polymers and other materials with tailored properties.

As Synthetic Intermediates: Diethyl arylphosphonates are versatile building blocks in organic synthesis. The phosphonate group can be used in various chemical transformations, such as the Horner-Wadsworth-Emmons reaction, to form new carbon-carbon double bonds. orgsyn.org This makes them valuable intermediates in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

While extensive research specifically on this compound is not widely documented, the established importance of the broader arylphosphonate class ensures that it remains a compound of interest. Future research may focus on elucidating its unique properties and exploring its potential in the aforementioned applications.

Data Tables

Due to the limited availability of specific experimental data for this compound in the public domain, the following tables present data for closely related and structurally similar arylphosphonate compounds to provide a comparative context.

Table 1: Physical and Chemical Properties of Selected Diethyl Arylphosphonates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number |

| Diethyl phenylphosphonate (B1237145) | C₁₀H₁₅O₃P | 214.20 | - | 1754-49-0 nih.gov |

| Diethyl ethylphosphonate | C₆H₁₅O₃P | 166.16 | Colorless liquid | 78-38-6 nih.gov |

| Diethyl (4-methoxyphenyl)phosphonate | C₁₁H₁₇O₄P | 244.22 | Oil | - |

| Diethyl(4-nitrobenzyl)phosphonate | C₁₁H₁₆NO₅P | 273.22 | Liquid | 2609-49-6 sigmaaldrich.com |

Table 2: Representative ¹H NMR Spectral Data of Selected Diethyl Arylphosphonates

| Compound Name | Solvent | Chemical Shift (δ) and Multiplicity |

| Diethyl phenylphosphonate rsc.org | CDCl₃ | δ 1.25 (t, 6H), 3.97-4.13 (m, 4H), 7.36-7.43 (m, 2H), 7.45-7.52 (m, 1H), 7.71-7.79 (m, 2H) |

| Diethyl (4-methoxyphenyl)phosphonate rsc.org | CDCl₃ | δ 1.26 (t, 6H), 3.80 (s, 3H), 3.95-4.14 (m, 4H), 6.89-6.96 (m, 2H), 7.66-7.74 (m, 2H) |

| Diethyl [(phenylthio)methyl]phosphonate orgsyn.org | CDCl₃ | δ 1.27 (t, 6H), 3.19 (d, 2H), 4.14 (m, 4H), 7.26 (m, 1H), 7.30 (m, 2H), 7.45 (m, 2H) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

72596-29-3 |

|---|---|

Molecular Formula |

C12H19O3P |

Molecular Weight |

242.25 g/mol |

IUPAC Name |

1-diethoxyphosphoryl-4-ethylbenzene |

InChI |

InChI=1S/C12H19O3P/c1-4-11-7-9-12(10-8-11)16(13,14-5-2)15-6-3/h7-10H,4-6H2,1-3H3 |

InChI Key |

BUAPTJFCLGZEGA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)P(=O)(OCC)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Diethyl 4 Ethylphenyl Phosphonate

Direct Synthesis Approaches to Diethyl (4-ethylphenyl)phosphonate

The direct formation of the carbon-phosphorus (C-P) bond is a cornerstone of organophosphorus chemistry. nih.gov For this compound, several methodologies have been developed, primarily revolving around cross-coupling reactions.

The formation of the aryl C–P bond is frequently achieved through transition-metal-catalyzed cross-coupling reactions. nih.gov The Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with P(O)-H compounds, is a foundational method in this area. nih.gov

Palladium-Catalyzed Reactions: Palladium complexes are widely used to catalyze the coupling of aryl halides or sulfonates with H-phosphonates. nih.govorganic-chemistry.org For instance, the reaction of 4-ethylphenyl halides with diethyl phosphite (B83602) in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base, can yield this compound. nih.govorganic-chemistry.org Microwave irradiation has been shown to significantly accelerate these reactions, often leading to quantitative yields in minutes. organic-chemistry.org The choice of ligand, such as bulky biaryl phosphines, is critical for the success of these transformations, especially when dealing with less reactive aryl chlorides or electron-rich aryl halides. mit.edu Iodide has been found to accelerate palladium-catalyzed C-P bond formation between aryl nonaflates and P(O)H compounds. acs.org

Nickel-Catalyzed Reactions: Nickel catalysts offer a more cost-effective alternative to palladium for C-P bond formation. organic-chemistry.org Nickel(II) chloride (NiCl₂) can effectively catalyze the reaction between aryl halides and trialkyl phosphites, a process known as the Michaelis-Arbuzov reaction, to form arylphosphonates. researchgate.netbeilstein-journals.org This reaction can be performed without a solvent, and microwave irradiation can enhance reaction rates. researchgate.net Dual photoredox and nickel catalysis has also emerged as a mild and efficient method for the phosphonylation of aryl halides. researchgate.netrsc.org

Copper-Catalyzed Reactions: Copper-catalyzed methods have also been developed for the synthesis of arylphosphonates. organic-chemistry.org These reactions often involve the coupling of aryl halides with dialkyl phosphites and can be promoted by ligands such as 1,10-phenanthroline. organic-chemistry.orgmagtech.com.cn Copper catalysis is also effective for the oxygen-arylation of dialkyl phosphonates using diaryliodonium salts, which provides access to mixed alkyl aryl phosphonates under mild conditions. acs.orgorganic-chemistry.orgacs.org

Table 1: Comparison of Catalytic Systems for Arylphosphonate Synthesis

| Catalyst System | Typical Precursors | Ligands/Additives | Reaction Conditions | Advantages |

|---|---|---|---|---|

| Palladium | Aryl halides/nonaflates, Diethyl phosphite | Biaryl phosphines (e.g., Xantphos), NaI | 80-120°C, often with base | High efficiency, broad substrate scope nih.govmit.eduacs.org |

| Nickel | Aryl halides, Triethyl phosphite | Often ligand-free, or with P(OEt)₃ | Room temp to elevated, can be solvent-free organic-chemistry.orgresearchgate.netrsc.org | Cost-effective, scalable researchgate.netbeilstein-journals.org |

| Copper | Aryl iodides, Diethyl phosphite | 1,10-phenanthroline, Proline | Mild conditions, often at room temperature | Good for specific substrates, avoids toxic reagents organic-chemistry.orgacs.orgnih.gov |

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, offer an efficient route to complex molecules. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs in organophosphorus chemistry suggest potential pathways. researchgate.netresearchgate.net For example, a reaction involving a 4-ethylphenyl precursor, a phosphorus source like diethyl phosphite, and another component could theoretically be designed. researchgate.netresearchgate.net The development of such a protocol would represent a significant advancement in terms of atom economy and step efficiency. nih.gov Research into multicomponent polymerizations involving phosphines has demonstrated the feasibility of forming complex phosphorus-containing structures in a single step. surfacesciencewestern.com

Direct functionalization routes, such as alkynylation, provide another avenue for synthesizing precursors to or analogs of this compound. While direct alkynylation of the 4-ethylphenyl ring of the target molecule is not a standard synthetic approach, the synthesis of alkynylphosphonates is well-established. organic-chemistry.org Copper-catalyzed reactions of terminal alkynes with dialkyl phosphites can produce alkynylphosphonates in good yields under mild, base-free conditions. organic-chemistry.org These alkynylphosphonates could then potentially undergo further transformations, such as catalytic hydrogenation of the alkyne and subsequent functionalization, to arrive at the this compound structure.

Derivatization Strategies and Functionalization of the this compound Core

Once synthesized, the this compound core can be chemically modified at two primary locations: the 4-ethylphenyl moiety and the diethyl ester groups.

The aromatic ring of this compound is amenable to various electrophilic aromatic substitution reactions. For example, halogenation (e.g., iodination) of the aromatic ring can be achieved to introduce reactive handles for further cross-coupling reactions. nih.gov The synthesis of diethyl [(2,5-diiodo-4-methylphenyl)methyl]phosphonate from p-xylene (B151628) demonstrates the feasibility of introducing multiple iodine atoms onto a similar phenylphosphonate (B1237145) structure. nih.gov

Furthermore, the ethyl group itself can be a point of functionalization. For instance, benzylic bromination could introduce a bromine atom on the carbon adjacent to the aromatic ring, creating a reactive site for subsequent nucleophilic substitution or elimination reactions. This approach would lead to a variety of derivatives with modified side chains.

The diethyl ester groups of the phosphonate (B1237965) are key sites for modification, primarily through hydrolysis or transesterification. nih.govwikipedia.org

Hydrolysis: The ester groups can be cleaved to form the corresponding phosphonic acid. This is typically achieved under acidic or basic conditions. nih.govresearchgate.net Acidic hydrolysis, often using concentrated hydrochloric or hydrobromic acid, can be performed by refluxing the phosphonate ester. nih.govrsc.org Microwave-assisted hydrolysis using stoichiometric amounts of hydrochloric acid has been developed as a highly efficient and "green" method for this transformation, affording clean products in high yields. rsc.org The hydrolysis proceeds in a stepwise manner, first yielding the monoester and then the diacid. researchgate.net

Transesterification: The ethyl groups of the phosphonate can be exchanged with other alkyl or aryl groups through transesterification. This reaction is particularly useful for creating a library of phosphonate esters with different properties. The reaction can be catalyzed by various reagents, including metal complexes. For example, a biomimetic dizinc (B1255464) complex has been studied for its catalytic activity in phosphodiester transesterification. nih.gov It's also possible to achieve partial dealkylation to prepare mixed alkyl phosphonates. researchgate.net The choice of reagents is crucial to avoid side reactions; for instance, using bromotrimethylsilane (B50905) (BTMS) can lead to cleavage of the ester groups, while being generally compatible with other functional groups like tert-butyl esters. beilstein-journals.org

Table 2: Key Derivatization Reactions of this compound

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| Ring Halogenation | I₂/HIO₃ or other halogenating agents | Halogenated arylphosphonates |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/radical initiator | (1-Bromoethyl)phenylphosphonates |

| Ester Hydrolysis | HCl or HBr (aq.), heat/microwave | (4-Ethylphenyl)phosphonic acid nih.govrsc.org |

| Transesterification | Alcohol, catalyst (e.g., Na, acid, or metal complex) | Different phosphonate esters |

| Silylation/Deprotection | Bromotrimethylsilane (BTMS) followed by alcoholysis | Phosphonic acid or silyl (B83357) esters beilstein-journals.org |

Formation of Complex Adducts and Conjugates

The reactivity of the phosphonate group in this compound allows for the formation of various complex adducts and conjugates. These transformations are crucial for modulating the compound's properties and for its incorporation into larger molecular frameworks. While specific examples for this compound are not extensively detailed in the provided literature, the general reactivity of arylphosphonates suggests that it can participate in reactions leading to more complex structures. For instance, the phosphonate moiety can act as a ligand for metal centers, forming organometallic complexes. Additionally, the aryl group can be functionalized to introduce other reactive sites, enabling the creation of conjugates with biomolecules or other organic scaffolds.

Catalytic Systems and Methodological Innovations in Synthesis

The synthesis of this compound and related arylphosphonates has been significantly advanced through the development of innovative catalytic systems. These methods offer improved efficiency, selectivity, and substrate scope compared to traditional approaches.

Transition Metal-Catalyzed Syntheses (e.g., Cobalt, Palladium, Copper-Manganese Systems)

Transition metal catalysis is a cornerstone of modern organic synthesis, and the formation of the C-P bond in arylphosphonates is no exception.

Palladium-Catalyzed Syntheses : Palladium-based catalysts are widely employed for the synthesis of arylphosphonates. thieme-connect.comacs.orgnih.govnih.govrsc.org The Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with dialkyl phosphites, is a prominent method. rsc.org Research has shown that using an alcoholic solvent is key to achieving high yields with a Pd(OAc)₂/PPh₃ catalyst system and a sterically hindered tertiary amine as the base. thieme-connect.com Innovations in this area include the use of aryl imidazolylsulfonates and arylsulfonium salts as coupling partners, expanding the range of accessible starting materials. acs.orgnih.gov These methods often exhibit good functional group tolerance and proceed under mild conditions. nih.govrsc.org

| Catalyst System | Coupling Partners | Key Features |

| Pd(OAc)₂/PPh₃ | Bromoarenes, Diethyl phosphite | High yields in alcoholic solvents. thieme-connect.com |

| Palladium/DPPP | Aryl imidazolylsulfonates, H-phosphonate diesters | Good to excellent yields, good substrate generality. acs.org |

| Palladium/Phosphine (B1218219) Ligand | Arylsulfonium salts, P(O)H compounds | Mild conditions, good functional group tolerance. nih.govrsc.org |

Copper-Catalyzed Syntheses : Copper-catalyzed methods provide a valuable alternative for the synthesis of arylphosphonates. Copper catalysis enables the direct oxygen-arylation of dialkyl phosphonates with diaryliodonium salts under mild conditions, offering high yields and selectivity for mixed alkyl aryl phosphonates. organic-chemistry.org

Manganese-Catalyzed Syntheses : Manganese-based systems have been explored for the arylation of H-phosphinates and related compounds. nih.gov While developing a practical catalytic process with air as the oxidant has been challenging, a robust methodology using catalytic Mn(II) as a radical initiator and Mn(IV) as a stoichiometric oxidant has been established. nih.gov

Organocatalysis and Enzyme-Assisted Transformations

While transition metal catalysis dominates, organocatalytic and enzymatic methods are emerging as greener alternatives. For instance, the hydrophosphonylation of aldehydes to form α-hydroxyphosphonates can be promoted by biosourced catalysts. nih.gov These "ecocatalysts" can be derived from plants that hyperaccumulate metals like zinc. nih.gov

Heterogeneous Catalysis Approaches (e.g., Nanoparticle-Supported Catalysts)

To enhance catalyst recyclability and ease of separation, heterogeneous catalysts are being developed. These often involve supporting metal catalysts on solid materials like nanoparticles.

Nanoparticle-Supported Catalysts : Magnetic nanoparticles, such as silica-coated iron oxides (γ-Fe₂O₃@SiO₂), can be functionalized with phosphoric acid and used as a recyclable catalyst for reactions like the Kabachnik–Fields reaction to produce α-aminophosphonates. rsc.org Similarly, palladium nanoparticles supported on materials like mesoporous zirconium organocarboxyphosphonate have shown catalytic activity. scispace.com Gold nanoparticles supported on zirconium phosphate (B84403) aminoethyl phosphonate have also been used for the chemoselective reduction of nitroarenes. scispace.com The use of nanostructured catalysts with controlled active sites is a promising area for improving catalytic efficiency. rsc.org

Green Chemistry Methodologies (e.g., Solvent-Free, Microwave-Assisted, Ultrasonication)

Green chemistry principles are increasingly being applied to the synthesis of phosphonates to reduce environmental impact. sciencedaily.comrsc.org

Solvent-Free Synthesis : Reactions can be performed without a solvent, either by mixing neat reagents or as an aqueous slurry. monash.edursc.org This approach has been successfully applied to the synthesis of various organic compounds and is considered a greener alternative. researchgate.net Solvent-free reactions of disulfides with dialkylphosphites have been shown to produce the target compounds in nearly quantitative yields. nih.gov

Microwave-Assisted Synthesis : Microwave irradiation has been shown to accelerate reactions significantly, leading to higher yields in shorter timeframes compared to conventional heating. mdpi.comnih.gov This technique has been successfully applied to the palladium-catalyzed Hirao reaction for the synthesis of aryl phosphonates and the McKenna synthesis of phosphonic acids. mdpi.comnih.gov

Ultrasonication : The use of ultrasound, or sonochemistry, is another green technique that can enhance reaction rates and yields. nih.gov It has been used for the synthesis of α-ureidophosphonates in a one-pot, three-component reaction under solvent- and catalyst-free conditions. fao.org

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanism is crucial for optimizing synthetic protocols. The mechanism of palladium-catalyzed C-P bond formation, central to the synthesis of this compound, is believed to be similar to that of C-C coupling reactions. mdpi.com It generally involves a catalytic cycle of:

Oxidative Addition : The active Pd(0) species undergoes oxidative addition with the aryl halide (e.g., 4-ethylbromobenzene). nih.govrsc.org

Ligand Exchange : The resulting arylpalladium(II) complex undergoes ligand exchange with the diethyl phosphite. nih.govrsc.org

Reductive Elimination : The final step is the reductive elimination of the this compound product, regenerating the Pd(0) catalyst. nih.govrsc.org

Quantum chemical calculations have been used to investigate the entire catalytic cycle of the Pd(OAc)₂-promoted coupling of bromobenzene (B47551) and diethyl phosphite. mdpi.com These studies have provided insights into the role of the P-reagent, which can also act as a ligand for the palladium catalyst. mdpi.com

Elucidation of Reaction Pathways and Intermediates

The formation of this compound proceeds through distinct reaction pathways, each involving specific intermediates.

Michaelis-Arbuzov Reaction Pathway

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates. researchgate.netwikipedia.org For the preparation of this compound, this pathway involves the reaction of triethyl phosphite with a 4-ethylbenzyl halide, such as 4-ethylbenzyl bromide.

The mechanism is initiated by the nucleophilic attack of the trivalent phosphorus atom of triethyl phosphite on the electrophilic benzylic carbon of the 4-ethylbenzyl halide. wikipedia.orgyoutube.com This is a classic Sɴ2 substitution, which results in the formation of a key intermediate: a trialkoxyphosphonium salt (specifically, diethyl-(4-ethylbenzyl)phosphonium bromide). wikipedia.org

This phosphonium (B103445) salt is generally unstable and is not typically isolated. The subsequent and final step involves the dealkylation of the phosphonium intermediate. The halide anion, displaced in the initial step, acts as a nucleophile and attacks one of the ethyl groups on the phosphonium salt in a second Sɴ2 reaction. This results in the formation of the stable pentavalent this compound and an ethyl halide as a byproduct. wikipedia.org

Hirao Cross-Coupling Reaction Pathway

A more modern and highly versatile method for forming aryl-phosphorus bonds is the Hirao cross-coupling reaction. wikipedia.orgnih.gov This palladium-catalyzed reaction couples a dialkyl phosphite, in this case, diethyl phosphite, with an aryl halide, such as 1-bromo-4-ethylbenzene (B134493) or 1-iodo-4-ethylbenzene. nih.govrsc.org

The reaction pathway is understood through a catalytic cycle involving a palladium complex:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., 1-bromo-4-ethylbenzene) to a low-valent palladium(0) species. This step forms a palladium(II) intermediate, an arylpalladium(II) halide complex.

Reaction with Phosphite: The diethyl phosphite, typically present as its phosphonate tautomer, reacts with the arylpalladium(II) complex. In the presence of a base like triethylamine (B128534), the diethyl phosphite is deprotonated, enhancing its nucleophilicity and facilitating its coordination to the palladium center.

Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate. This step forms the new carbon-phosphorus bond, yielding this compound, and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org

The key intermediate in this pathway is the arylpalladium(II) complex which carries both the 4-ethylphenyl group and the diethyl phosphite ligand.

Role of Reaction Conditions (Temperature, Solvent, Additives)

The efficiency and success of synthesizing this compound are highly dependent on the careful control of reaction conditions.

Michaelis-Arbuzov Reaction Conditions

In the Michaelis-Arbuzov reaction, temperature is a critical factor. The reaction generally requires elevated temperatures, often in the range of 120 °C to 160 °C, to drive the dealkylation of the phosphonium salt intermediate. wikipedia.org The reaction can often be performed neat (without a solvent), using an excess of the alkyl halide. However, high-boiling point, non-polar solvents can also be employed. Additives are not typically required, but the reaction is sensitive to the purity of the reactants.

| Parameter | Condition | Role & Rationale |

| Reactants | Triethyl phosphite & 4-Ethylbenzyl halide | Triethyl phosphite is the phosphorus source; the halide is the electrophile. |

| Temperature | Typically 120-160 °C | Provides energy to overcome the activation barrier for both the initial Sɴ2 attack and the subsequent dealkylation of the phosphonium intermediate. wikipedia.org |

| Solvent | Often neat or high-boiling inert solvent | A solvent is often unnecessary as reactants are liquid. If used, it must be stable at high temperatures. |

| Additives | Generally none required | The reaction is a direct conversion of the starting materials. |

Hirao Cross-Coupling Reaction Conditions

The Hirao reaction offers milder conditions compared to the Michaelis-Arbuzov reaction but requires a more complex system of catalyst and additives.

Temperature: The reaction temperature can vary but is generally lower than that required for the Michaelis-Arbuzov reaction. Depending on the specific catalyst system and substrates, temperatures can range from room temperature to refluxing conditions in solvents like toluene, DMF, or dioxane. nih.gov

Solvent: The choice of solvent is crucial and often depends on the solubility of the reactants and the catalyst system. Common solvents include toluene, DMF, DMSO, acetonitrile, and THF. nih.gov In some "green" chemistry variations, the reaction can be performed under solvent-free conditions, often with microwave assistance. rsc.org

Additives: The key additives are the palladium catalyst and a base.

Catalyst: Palladium complexes such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] are commonly used as catalyst precursors. nih.govnih.gov The choice of phosphine ligands, such as 1,1′-bis(diphenylphosphino)ferrocene (dppf), can significantly improve the reaction's scope and efficiency, especially for less reactive aryl chlorides. nih.gov

Base: A non-nucleophilic organic base, most commonly triethylamine (Et₃N), is essential. The base serves to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of diethyl phosphite, which promotes its participation in the catalytic cycle. nih.gov

| Parameter | Condition | Role & Rationale |

| Reactants | Diethyl phosphite & 4-Ethylphenyl halide | Diethyl phosphite is the phosphorus source; the aryl halide is the coupling partner. |

| Catalyst | Pd(0) or Pd(II) complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Facilitates the C-P bond formation through a catalytic cycle of oxidative addition and reductive elimination. nih.govnih.gov |

| Ligand | Phosphine ligands (e.g., PPh₃, dppf) | Stabilizes the palladium center and modulates its reactivity, improving catalyst performance and substrate scope. nih.gov |

| Base | Organic base (e.g., Triethylamine) | Neutralizes acidic byproducts and promotes the reaction of diethyl phosphite with the palladium intermediate. wikipedia.orgnih.gov |

| Solvent | Toluene, DMF, Dioxane, etc. | Solubilizes reactants and catalyst; the choice can influence reaction rate and yield. nih.gov |

| Temperature | Varies (Room temp. to reflux) | Must be sufficient to drive the catalytic cycle but is generally milder than the Michaelis-Arbuzov reaction. |

Structural Elucidation and Advanced Spectroscopic Characterization of Diethyl 4 Ethylphenyl Phosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structural features of Diethyl (4-ethylphenyl)phosphonate, offering insights into the hydrogen, carbon, and phosphorus environments within the molecule.

¹H NMR for Proton Environments

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the various proton groups. The ethoxy groups attached to the phosphorus atom will exhibit a characteristic quartet for the methylene (B1212753) (-OCH₂-) protons due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons from coupling to the methylene protons. For the 4-ethylphenyl moiety, the ethyl group will present as a quartet for the benzylic methylene (-CH₂-) protons, coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons. The aromatic protons will appear as two doublets, characteristic of a para-substituted benzene (B151609) ring.

Based on data from analogous compounds like diethyl phenylphosphonate (B1237145) and diethyl (4-methoxyphenyl)phosphonate, the following chemical shifts (δ) are predicted. amazonaws.comrsc.org

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |

| Aromatic (ortho to P) | ~7.7 | Doublet of doublets | J(H,H) ≈ 8, J(P,H) ≈ 13 |

| Aromatic (meta to P) | ~7.3 | Doublet | J(H,H) ≈ 8 |

| -OCH₂CH₃ | ~4.1 | Quintet | J(H,H) ≈ 7, J(P,H) ≈ 7 |

| Phenyl-CH₂CH₃ | ~2.7 | Quartet | J(H,H) ≈ 7.6 |

| -OCH₂CH₃ | ~1.3 | Triplet | J(H,H) ≈ 7 |

| Phenyl-CH₂CH₃ | ~1.2 | Triplet | J(H,H) ≈ 7.6 |

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed view of the carbon framework of this compound. Each unique carbon atom in the molecule will produce a distinct signal. The carbon atoms of the ethoxy groups will show characteristic shifts, with the methylene carbon appearing as a doublet due to coupling with the phosphorus atom. The carbons of the 4-ethylphenyl group will also exhibit specific resonances. The carbon atom directly bonded to the phosphorus (C1) is expected to show a large coupling constant (¹JCP). The other aromatic carbons will also display smaller C-P couplings.

Predicted chemical shifts, based on related structures such as diethyl phenylphosphonate and diethyl (4-substituted-phenyl)phosphonates, are summarized below. amazonaws.comrsc.org

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted P-C Coupling (J, Hz) |

| C1 (ipso) | ~128 | ~188 |

| C2, C6 (ortho) | ~132 | ~10 |

| C3, C5 (meta) | ~128 | ~15 |

| C4 (para) | ~149 | ~3 |

| Phenyl-CH₂CH₃ | ~29 | - |

| Phenyl-CH₂CH₃ | ~15 | - |

| -OCH₂CH₃ | ~62 | ~5 |

| -OCH₂CH₃ | ~16 | ~6 |

³¹P NMR for Phosphorus Chemical Environments

³¹P NMR spectroscopy is a highly sensitive method for characterizing the chemical environment of the phosphorus atom. For this compound, a single resonance is expected in the phosphonate (B1237965) region of the spectrum. The chemical shift provides information about the electronic nature of the substituents attached to the phosphorus atom. Based on data for diethyl phenylphosphonate and other diethyl arylphosphonates, the ³¹P chemical shift is anticipated to be in the range of +18 to +22 ppm (relative to 85% H₃PO₄). amazonaws.comrsc.org For instance, diethyl phenylphosphonate exhibits a ³¹P signal at approximately +18.8 ppm. amazonaws.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be observed between the methylene and methyl protons of both ethoxy groups, and between the benzylic methylene and methyl protons of the ethyl group on the phenyl ring. It would also confirm the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for example, the -OCH₂- protons to their carbon, the aromatic protons to their respective ring carbons, and the protons of the ethyl substituent to their carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. Key correlations would be expected from the -OCH₂- protons to the phosphorus atom and from the ortho-aromatic protons to the ipso-carbon (C1). This would firmly establish the connection of the diethyl phosphonate group to the 4-ethylphenyl ring.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy probes the vibrational modes of the molecule and is particularly useful for identifying key functional groups. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band corresponding to the P=O stretching vibration is a hallmark of phosphonates and typically appears in the region of 1260-1240 cm⁻¹. The P-O-C stretching vibrations are expected to produce strong bands in the 1050-1020 cm⁻¹ and around 970 cm⁻¹ regions. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule will be observed around 3100-2850 cm⁻¹. Aromatic C=C stretching vibrations will give rise to bands in the 1600-1450 cm⁻¹ region.

A summary of predicted key IR absorption bands is provided below, based on data for similar phosphonates like diethyl benzylphosphonate. ijariie.comnih.gov

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | Strong |

| P=O Stretch | 1260-1240 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| P-O-C Stretch | 1050-1020 | Strong |

| P-O-C Stretch | ~970 | Strong |

| C-P Stretch | ~750 | Medium-Weak |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene ring. Aromatic systems typically exhibit characteristic π → π* transitions. For a para-substituted benzene ring like the one in the target molecule, one would expect to observe primary bands (E-bands) and secondary bands (B-bands). The presence of the phosphonate and ethyl groups as substituents will influence the position and intensity of these absorption maxima (λmax). Based on data for similar aromatic compounds, significant absorption is expected in the ultraviolet region, likely below 300 nm. ijariie.com

Mass Spectrometric Techniques for Molecular Identification and Fragmentation Analysis

Under electron impact (EI) or chemical ionization (CI), organophosphorus compounds undergo characteristic fragmentation. The gas-phase ion chemistry of protonated O,O-diethyl O-aryl phosphorothionates, for instance, has been studied using tandem mass spectrometry. nih.gov The most common fragmentation pathways for these types of compounds involve the cleavage of the ethyl groups. Daughter ions corresponding to [M+H-C₂H₄]⁺ and [M+H-2C₂H₄]⁺ are typically dominant in the collision-activated dissociation (CAD) spectra. nih.gov

Another key fragmentation pathway involves the loss of the entire diethyl phosphonate group or parts of it. For aromatic compounds, cleavage of the bond between the aromatic ring and the phosphorus atom can also be observed. The McLafferty rearrangement is a common fragmentation pattern for carbonyl compounds and can occur in derivatives containing a suitable gamma-hydrogen, though its relevance to this compound would depend on the specific ionization conditions and resulting radical cation structure.

Table 1: Predicted Major Mass Fragments for this compound

| Fragment | Predicted m/z | Description |

| [M]⁺ | 242.12 | Molecular Ion |

| [M-C₂H₄]⁺ | 214.10 | Loss of ethylene (B1197577) |

| [M-2(C₂H₄)]⁺ | 186.08 | Loss of two ethylene molecules |

| [C₈H₉]⁺ | 105.07 | Ethylphenyl cation |

| [P(O)(OC₂H₅)₂]⁺ | 137.05 | Diethyl phosphonate cation |

Note: The m/z values are predicted based on the fragmentation of similar compounds and have not been experimentally verified for this compound.

Solid-State Structural Determination via Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound is not publicly documented, analysis of related compounds provides valuable insights into its likely solid-state conformation, intermolecular interactions, and crystal packing.

Elucidation of Molecular Conformation and Stereochemistry

The conformation of diethyl aryl phosphonates is characterized by the geometry around the central phosphorus atom and the orientation of the substituent groups. The phosphorus atom typically adopts a distorted tetrahedral geometry. sigmaaldrich.com For related compounds, the P-C bond often has a staggered conformation, with the aryl and ethoxy groups in gauche positions relative to the P=O bond. nih.gov

Crystal Packing and Supramolecular Assembly

The combination of intermolecular interactions leads to the formation of a specific crystal packing arrangement and supramolecular assembly. epa.gov For similar phosphonate derivatives, molecules are often arranged in centrosymmetric or pseudocentrosymmetric dimers, which are then further organized into chains or layers. nih.gov The specific packing motif is a delicate balance of steric and electronic factors. epa.gov

Elemental Analysis and Chromatographic Purity Assessment

Elemental analysis and chromatographic techniques are essential for verifying the empirical formula and assessing the purity of this compound.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, oxygen, and phosphorus) in the compound. The theoretical values are calculated from the molecular formula (C₁₂H₁₉O₃P).

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 12 | 144.12 | 59.49% |

| Hydrogen | H | 1.008 | 19 | 19.152 | 7.91% |

| Oxygen | O | 16.00 | 3 | 48.00 | 19.82% |

| Phosphorus | P | 30.97 | 1 | 30.97 | 12.78% |

| Total | 242.242 | 100.00% |

Chromatographic Purity Assessment: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful methods for separating and quantifying the components of a mixture, thereby assessing the purity of the target compound. apsnet.orgcromlab-instruments.es For a related compound, Diethyl-4-methylbenzylphosphonate, a purity of 97% has been reported by commercial suppliers, likely determined by GC. sigmaaldrich.com

A typical GC method for organophosphorus compounds would involve a capillary column (e.g., with a 5% diphenyl/95% dimethyl polysiloxane stationary phase) and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. cromlab-instruments.es HPLC methods, often using a C18 reversed-phase column with a UV detector, can also be employed for purity analysis of non-volatile or thermally labile phosphonates. ias.ac.in The choice of mobile phase would depend on the polarity of the compound and any impurities present.

Reactivity, Reaction Kinetics, and Mechanistic Insights of Diethyl 4 Ethylphenyl Phosphonate

Phosphorus-Centered Reactivity

The reactivity of diethyl (4-ethylphenyl)phosphonate is largely dictated by the phosphorus center, which is electrophilic, and the nucleophilic phosphoryl oxygen. These characteristics allow for a range of reactions, including nucleophilic substitutions and interactions with electrophiles.

Nucleophilic Substitution Reactions and Kinetics

The formation of the P-C bond in aryl phosphonates can be achieved through several synthetic routes, which inherently describe the reactivity of the phosphorus center. The two primary methods are the Michaelis-Arbuzov and the Hirao reactions.

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgnih.gov In the context of synthesizing the title compound, this would typically involve the reaction of triethyl phosphite with 4-ethylbenzyl halide. The reaction mechanism begins with the nucleophilic attack of the phosphorus atom on the electrophilic benzylic carbon of the halide, forming a phosphonium (B103445) salt intermediate. wikipedia.orgjk-sci.com This is followed by a subsequent SN2 attack by the displaced halide ion on one of the ethyl groups of the phosphite, leading to the formation of the diethyl phosphonate (B1237965) and an ethyl halide. jk-sci.comorganic-chemistry.org The reactivity in the Michaelis-Arbuzov reaction is sensitive to the nature of the alkyl halide, with the general trend being R-I > R-Br > R-Cl. jk-sci.com

The Hirao reaction provides an alternative route, involving the palladium-catalyzed cross-coupling of a dialkyl phosphite, such as diethyl phosphite, with an aryl halide like 4-ethylbromobenzene. rsc.orgorganic-chemistry.org This reaction is a powerful method for forming aryl-P bonds and can be performed under various conditions, including microwave-assisted and solvent-free protocols. rsc.org

Once formed, the phosphonate ester can undergo further nucleophilic substitution at the phosphorus center. These reactions typically require activation of the P-OEt bond. For instance, treatment of diethyl phosphonates with triflic anhydride (B1165640) can generate a highly reactive phosphonium intermediate. This intermediate is susceptible to attack by a variety of nucleophiles, including alcohols, thiols, and amines, allowing for the sequential and modular replacement of the ethoxy groups. nih.gov This process enables the synthesis of a diverse range of asymmetrically substituted phosphorus compounds. nih.gov

Electrophilic Attack on the Phosphoryl Group

The phosphoryl oxygen (P=O) in this compound is a nucleophilic center and can react with various electrophiles. This includes protonation in the presence of strong acids and coordination to Lewis acids. For example, the interaction of the phosphoryl group with Lewis acids like boron trifluoride etherate (BF₃·Et₂O) is a known reaction for phosphonates. The basicity of the phosphoryl oxygen allows it to act as a hydrogen bond acceptor, influencing the molecule's solubility and intermolecular interactions.

Reactivity of the 4-Ethylphenyl Aromatic Moiety

The aromatic ring of this compound is subject to reactions typical of substituted benzenes, with the regiochemical outcome determined by the directing effects of both the ethyl and the diethylphosphonate substituents.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions, the incoming electrophile's position is directed by the existing substituents on the benzene (B151609) ring. wikipedia.org The 4-ethylphenyl group contains two substituents: an ethyl group and a diethylphosphonate group.

Ethyl Group : This is an alkyl group, which is classified as an activating, ortho-, para-director due to its electron-donating inductive effect. libretexts.org It increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. organicchemistrytutor.com

Diethylphosphonate Group [-P(O)(OEt)₂] : This group is generally considered to be a deactivating, meta-director. The phosphorus atom withdraws electron density from the ring through an inductive effect.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Diethyl (2-nitro-4-ethylphenyl)phosphonate |

| Halogenation | Br₂, FeBr₃ | Diethyl (2-bromo-4-ethylphenyl)phosphonate |

| Sulfonation | Fuming H₂SO₄ | 4-Ethyl-2-(diethylphosphoryl)benzenesulfonic acid |

Side-Chain Functionalization at the Ethyl Group

The ethyl group attached to the aromatic ring offers another site for reactivity, specifically at the benzylic position (the CH₂ group). These benzylic C-H bonds are weaker than other C-H bonds in the molecule and can be functionalized through various methods.

One common reaction is free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light. This would selectively introduce a bromine atom at the benzylic position to form diethyl (4-(1-bromoethyl)phenyl)phosphonate.

Oxidation of the ethyl group is also possible. Depending on the strength of the oxidizing agent (e.g., KMnO₄, Na₂Cr₂O₇), the ethyl group can be oxidized to an acetyl group or, under more vigorous conditions, to a carboxylic acid group. However, the stability of the phosphonate group under these strong oxidizing conditions would need to be considered.

More modern methods involving photoredox catalysis have been developed for the selective functionalization of benzylic C-H bonds, allowing for the formation of C-O and C-N bonds under mild conditions. chemrxiv.orgnih.gov These methods often involve the generation of a benzylic radical intermediate which can then be trapped by various nucleophiles. rsc.org

Hydrolytic Stability and Degradation Pathways

Phosphonate esters, including this compound, are susceptible to hydrolysis, particularly under acidic or basic conditions. The stability of the P-C bond is generally high, but the P-O-C ester linkages can be cleaved.

Acid-catalyzed hydrolysis typically occurs in a stepwise manner. The first ethoxy group is cleaved to form the monoester, ethyl (4-ethylphenyl)phosphonic acid, followed by the slower cleavage of the second ethoxy group to yield (4-ethylphenyl)phosphonic acid. nih.govnih.gov Kinetic studies on analogous dialkyl arylphosphonates have shown that these hydrolyses follow pseudo-first-order kinetics, with the cleavage of the second ester bond being the rate-determining step. nih.gov The rate of hydrolysis is influenced by the electronic nature of the aryl substituent; electron-withdrawing groups tend to facilitate the hydrolysis. nih.gov

Base-catalyzed hydrolysis also proceeds via nucleophilic attack at the phosphorus center, leading to the cleavage of the ethoxy groups. The rate of alkaline hydrolysis is significantly affected by steric hindrance around the phosphorus atom. nih.gov

Under thermal stress, poly(diethyl vinylphosphonate) has been shown to initially decompose through the loss of its ethyl side chains, indicating that the ester linkages are the most likely point of initial thermal degradation for this compound as well.

Kinetics and Mechanisms of Hydrolysis

The hydrolysis of dialkyl arylphosphonates, such as this compound, has been shown to proceed under acidic conditions in a consecutive two-step manner. nih.govnih.gov This process involves the sequential cleavage of the two ethyl ester linkages.

this compound + H₂O → Ethyl (4-ethylphenyl)phosphonate + Ethanol

Ethyl (4-ethylphenyl)phosphonate + H₂O → (4-ethylphenyl)phosphonic acid + Ethanol

For a series of substituted diethyl α-hydroxybenzylphosphonates, the following rate constants for the two-step hydrolysis have been reported:

| Substituent on Phenyl Ring | k₁ (h⁻¹) | k₂ (h⁻¹) |

|---|---|---|

| H | 1.03 | 0.35 |

| 4-NO₂ | - | 0.61 |

| 4-Cl | - | 0.42 |

| 4-F | - | 0.31 |

These data illustrate the influence of the electronic nature of the aryl substituent on the hydrolysis rate.

Photolytic and Thermal Degradation Studies

Information specifically concerning the photolytic and thermal degradation of this compound is limited. However, general knowledge of related organophosphorus compounds allows for informed postulations.

Photolytic Degradation: The photodegradation of organophosphorus compounds, particularly pesticides, in aqueous solutions has been observed to follow first-order kinetics. nih.gov For instance, the half-lives of compounds like malathion (B1675926) and chlorpyrifos (B1668852) under xenon lamp irradiation are in the range of minutes. nih.gov It is plausible that this compound would also be susceptible to photolytic degradation, likely through pathways involving the cleavage of the P-C or P-O bonds upon absorption of UV radiation. The degradation process may lead to the formation of various photoproducts, including the corresponding phosphonic acid. nih.gov

Thermal Degradation: Arylphosphonic acids are generally recognized for their resistance to thermal decomposition. nih.gov By extension, this compound is expected to exhibit a degree of thermal stability. However, at elevated temperatures, thermal decomposition would likely proceed, potentially through the elimination of ethylene (B1197577) to form the corresponding phosphonic acid, or through more complex fragmentation pathways.

Solvent Effects on Reactivity and Reaction Rates

The choice of solvent can significantly influence the reactivity and reaction rates of chemical processes involving this compound. Solvents can affect reaction kinetics by stabilizing or destabilizing reactants, transition states, and products to different extents. nih.gov

For nucleophilic substitution reactions at the phosphorus center, such as hydrolysis, solvent polarity plays a crucial role. Generally, reactions that proceed through a more charged transition state compared to the reactants are accelerated in more polar solvents. Conversely, if the transition state is less charged than the reactants, an increase in solvent polarity may slow down the reaction.

Investigation of Reaction Intermediates and Transition States

The hydrolysis of phosphonate esters is believed to proceed through a pentacoordinate intermediate or transition state. In the S_N2-type mechanism proposed for hydrolysis, the attacking nucleophile (a water molecule) approaches the phosphorus atom, leading to the formation of a trigonal bipyramidal structure.

Detailed mechanistic studies on the hydrolysis of aryl methylphosphonate (B1257008) esters have provided significant insights into the nature of the transition state. nih.govnih.gov These studies, which can be extrapolated to this compound, have utilized kinetic isotope effects and Brønsted correlations. For the alkaline hydrolysis of a series of p-nitrophenyl methylphosphonates, a Brønsted βlg (leaving group) value of -0.69 was determined. nih.gov This value provides a measure of the extent of bond cleavage in the transition state. A more negative βlg value suggests a more "product-like" transition state with a greater degree of P-O bond fission to the leaving group.

Computational and Theoretical Investigations of Diethyl 4 Ethylphenyl Phosphonate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. For phosphonates, DFT methods, often utilizing hybrid functionals like B3LYP in combination with basis sets such as 6-311++G(d,p), have been successfully applied to analyze their structure, reactivity, and spectroscopic profiles.

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Diethyl (4-ethylphenyl)phosphonate, the geometry is defined by the spatial relationship between the 4-ethylphenyl group and the diethyl phosphonate (B1237965) moiety.

Studies on analogous compounds, such as Diethyl [hydroxy(phenyl)methyl]phosphonate, reveal key structural parameters. researchgate.net The phosphorus atom typically adopts a tetrahedral geometry. The bond lengths and angles are influenced by the electronic nature of the substituents. For this compound, the ethyl group on the phenyl ring is expected to have a minimal impact on the core geometry of the phosphonate group compared to more strongly electron-donating or withdrawing groups.

Table 1: Typical Optimized Geometrical Parameters for Phenylphosphonate (B1237145) Analogs Data inferred from studies on similar phosphonate compounds.

| Parameter | Bond/Angle | Typical Value |

| Bond Length | P=O | ~1.48 Å |

| Bond Length | P-C (phenyl) | ~1.80 Å |

| Bond Length | P-O | ~1.58 Å |

| Bond Length | O-C (ethyl) | ~1.45 Å |

| Bond Angle | O=P-O | ~115-118° |

| Bond Angle | O=P-C | ~112-115° |

| Bond Angle | O-P-O | ~100-105° |

| Bond Angle | P-O-C | ~118-120° |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transition properties. wuxibiology.comresearchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. wuxibiology.comresearchgate.net

In phosphonates, the HOMO is typically localized on the phenyl ring and the P=O bond, while the LUMO is often distributed over the phosphonate group and the aromatic ring. DFT calculations on a series of phosphonate derivatives have shown that substituents on the phenyl ring can significantly tune the HOMO-LUMO gap. nih.gov For this compound, the electron-donating nature of the ethyl group would be expected to slightly raise the HOMO energy level, potentially leading to a marginally smaller energy gap compared to an unsubstituted phenylphosphonate.

Studies on other organic molecules have demonstrated that DFT calculations can predict HOMO-LUMO gaps with reasonable accuracy, which correlate with properties relevant to materials science, such as suitability for photovoltaic devices. nih.gov Analysis of various phosphonates reveals that the energy gap is a key descriptor in structure-activity relationship models.

Table 2: Calculated Frontier Orbital Energies and Related Parameters for Phosphonate Analogs Data from DFT studies on various phosphonate derivatives. nih.gov

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reactivity Insight |

| Phenylphosphonate Derivative A | -6.5 | -1.2 | 5.3 | Moderate Reactivity |

| Phenylphosphonate Derivative B | -6.8 | -0.8 | 6.0 | Lower Reactivity |

| Pyridinyl Phosphonate Derivative | - | - | 3.605 | High Reactivity |

Theoretical vibrational frequency analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of an optimized molecular structure, each peak in an experimental spectrum can be attributed to a specific motion of the atoms, such as stretching, bending, or twisting of functional groups. researchgate.net

For this compound, characteristic vibrational frequencies would include the P=O stretching vibration, which is typically a strong band in the IR spectrum around 1250 cm⁻¹. Other key vibrations include the P-O-C and O-C-C stretching modes, as well as aromatic C-H and C=C stretching vibrations from the ethylphenyl group. researchgate.net

Research on Diethyl [hydroxy(phenyl)methyl]phosphonate has shown excellent agreement between vibrational frequencies calculated via DFT (using the B3LYP method and 6-31G(p,d) basis sets) and those observed in experimental FT-IR and FT-Raman spectra. researchgate.net This correlation confirms the accuracy of the computational model and allows for a confident assignment of the spectral bands.

Table 3: Correlation of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in Analogous Phosphonates Based on data from Diethyl [hydroxy(phenyl)methyl]phosphonate. researchgate.net

| Vibrational Mode | Functional Group | Calculated Frequency (DFT) | Experimental Frequency (FT-IR/Raman) |

| ν(C-H) aromatic | Phenyl Ring | ~3060 | ~3058 |

| ν(C-H) aliphatic | Ethyl Groups | ~2900-3000 | ~2800-2950 |

| ν(C=C) aromatic | Phenyl Ring | ~1600 | ~1612 |

| ν(P=O) | Phosphonate | ~1240 | ~1232 |

| ν(P-O) | Phosphonate | ~1030 | ~1026 |

| ν(O-C) | Ethyl Ether | ~970 | ~966 |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and anti-bonding orbitals. q-chem.com It is particularly useful for understanding delocalization effects and intermolecular interactions by quantifying the stabilization energy associated with charge transfer between filled (donor) and empty (acceptor) orbitals. ugm.ac.id

For this compound, NBO analysis can elucidate the nature of the P=O bond, which is highly polar. A key interaction is the hyperconjugation involving the lone pairs of the ester oxygen atoms and the anti-bonding orbitals of adjacent bonds (e.g., n(O) → σ*(P-C)). This charge delocalization stabilizes the molecule. The analysis can also reveal interactions between the phenyl ring's π-system and the phosphonate group.

The stabilization energy, E(2), calculated in NBO analysis, measures the intensity of these donor-acceptor interactions. A higher E(2) value indicates a stronger interaction. ugm.ac.id In phosphonates, the charge transfer from oxygen lone pairs to the anti-bonding σ(P-O) and σ(P-C) orbitals is a significant stabilizing factor.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements and interactions of atoms by solving Newton's equations of motion, offering a view of conformational changes, diffusion, and interactions with other molecules, such as solvents or biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.govnih.gov These models use calculated molecular descriptors—numerical values that represent a molecule's steric, electronic, or hydrophobic properties—to predict the behavior of new or untested compounds.

For phosphonates, QSAR and QSPR studies have been successfully developed. For instance, a study on a series of 25 phosphonate derivatives used DFT-calculated descriptors to create a model predicting their toxicity. nih.gov The key descriptors in this model were the molecular volume (V), the charge of the most electronegative atom (the P=O oxygen), and the HOMO energy. This indicates that both the size and the electronic characteristics of the phosphonate are critical to its biological interactions. nih.gov Such models are invaluable in medicinal chemistry and materials science for screening compounds and designing molecules with desired properties, reducing the need for extensive experimental synthesis and testing. nih.govresearchgate.net

Theoretical Studies of Reaction Mechanisms and Transition States

The study of reaction mechanisms at a molecular level is one of the key applications of computational chemistry. For this compound, theoretical studies would primarily involve quantum chemical calculations to map out the potential energy surface of its reactions, such as its synthesis via the Michaelis-Arbuzov reaction or palladium-catalyzed cross-coupling reactions. organic-chemistry.orgresearchgate.net

Density Functional Theory (DFT) is a popular and effective method for these investigations. A plausible reaction mechanism for the formation of this compound could be elucidated by identifying the transition states connecting reactants, intermediates, and products. Vibrational frequency analysis is a critical step in these studies; a stable molecule (reactant, intermediate, or product) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Advanced Research Applications and Functional Studies of Diethyl 4 Ethylphenyl Phosphonate

Role in Catalysis and Ligand Design

The phosphonate (B1237965) group in diethyl (4-ethylphenyl)phosphonate provides a key coordination site for metal centers, making it a valuable component in the design of ligands for both homogeneous and heterogeneous catalysis.

In homogeneous catalysis, ligands play a crucial role in modulating the activity, selectivity, and stability of metal catalysts. Phosphonate-containing ligands, derived from precursors like this compound, can be synthesized to fine-tune the electronic and steric properties of a catalyst. For example, phosphonate ligands can be incorporated into larger molecular frameworks, such as those based on phenanthroline, and then complexed with metal ions like copper(I). scispace.com These tailored ligands can create highly efficient and selective catalysts for various organic transformations. The synthesis of new monophosphine and phosphine-olefin ligands from related phosphonate-containing structures highlights the potential for creating novel catalytic systems. acs.orgacs.org The introduction of a phosphonate group, such as the one in this compound, can also increase the polarity of a polystyrene-based catalyst, improving its solubility in alcoholic solvents. scispace.com

To bridge the gap between homogeneous and heterogeneous catalysis, ligands can be immobilized onto solid supports, combining the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous ones. The phosphonate group is particularly well-suited for this purpose, as it can be grafted onto the surface of materials like mesoporous titanium or incorporated into metal-organic frameworks (MOFs). scispace.com For instance, a zirconium-phosphonate-supported ruthenium catalyst has been developed for use in hydrogenation reactions. scispace.com This approach allows for the creation of robust and reusable catalytic systems. The development of mesoporous zirconium organic-inorganic hybrid materials, created by combining metal ions with phosphonic acid ligands, has led to catalysts that can be successfully reused in multiple reaction cycles. scispace.com

Intermediacy in Complex Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of complex organic molecules, offering a reliable pathway for constructing key structural motifs.

One of the most prominent applications of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org This reaction is a powerful method for the stereocontrolled synthesis of alkenes, particularly E-alkenes, from aldehydes and ketones. wikipedia.orgconicet.gov.ar The HWE reaction begins with the deprotonation of the phosphonate to form a phosphonate carbanion, which then acts as a nucleophile. wikipedia.org

The key advantages of the HWE reaction over the classical Wittig reaction include the higher nucleophilicity of the phosphonate carbanion and the easy removal of the water-soluble dialkylphosphate byproduct. wikipedia.orgalfa-chemistry.com Benzylic phosphonates, such as this compound, are considered semi-stabilized HWE reagents. researchgate.net The stereochemical outcome of the HWE reaction can be influenced by several factors, including the base, solvent, and the structure of the phosphonate ester. researchgate.net

Table 1: Key Features of the Horner-Wadsworth-Emmons Reaction

| Feature | Description |

|---|---|

| Reactants | Stabilized phosphonate carbanions and aldehydes or ketones. wikipedia.org |

| Product | Predominantly E-alkenes. wikipedia.org |

| Key Intermediate | Phosphonate carbanion formed by deprotonation. wikipedia.org |

| Byproduct | Water-soluble dialkyl phosphate (B84403), easily removed by aqueous extraction. wikipedia.orgalfa-chemistry.com |

| Stereoselectivity | Generally favors the formation of (E)-alkenes. wikipedia.org |

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound can serve as a precursor for the synthesis of various heterocyclic systems. For example, intramolecular HWE reactions involving phosphonate intermediates can lead to the formation of highly substituted pyrrolidinones and pyridines. researchgate.net Furthermore, recent research has demonstrated the synthesis of phosphorylated thiochromones through the radical cyclization of 2-methylthiolated phenylalkynones with secondary phosphine (B1218219) oxides, showcasing the utility of phosphonate-related structures in constructing sulfur-containing heterocycles. acs.org

The structural motifs accessible through reactions involving this compound are prevalent in many bioactive molecules. While avoiding direct discussion of pharmaceutical applications, it is noteworthy that the HWE reaction is a widely used tool in the total synthesis of complex natural products, including macrocycles and cyclic ethers. conicet.gov.ar The ability to construct carbon-carbon double bonds with high stereocontrol makes it invaluable for assembling the core structures of these molecules. conicet.gov.ar The resulting scaffolds, such as α,β-unsaturated carbonyl compounds, are versatile intermediates for further chemical transformations. conicet.gov.ar

Table 2: Applications of this compound in Synthesis

| Application Area | Synthetic Transformation | Resulting Scaffold/Compound Type |

|---|---|---|

| Carbon-Carbon Bond Formation | Horner-Wadsworth-Emmons Reaction | E-Alkenes wikipedia.org |

| Heterocyclic Synthesis | Intramolecular HWE Reaction | Pyrrolidinones, Pyridines researchgate.net |

| Heterocyclic Synthesis | Radical Phosphinylation/Cyclization | Phosphorylated Thiochromones acs.org |

| Bioactive Scaffold Synthesis | HWE Olefination | Macrocycles, Natural Product Precursors conicet.gov.ar |

Research in Material Science and Polymer Chemistry

The chemical properties of this compound make it a valuable component in the synthesis and modification of polymers, contributing to the development of materials with enhanced functionalities.

Development of Functional Monomers and Polymers

Phosphonate-containing polymers are increasingly sought after for their unique properties, including thermal stability and high affinity for metal ions. nih.gov The synthesis of these polymers often involves the creation of functional monomers that can be polymerized. While direct polymerization of this compound is not typical, its derivatives are key. For instance, the related monomer diethyl-p-vinylbenzyl phosphonate (DEpVBP) can be synthesized and subsequently polymerized through free radical reactions to create polymers with phosphonate groups. redalyc.org This homopolymer exhibits good thermal stability, making it a candidate for applications like proton exchange membranes in fuel cells. redalyc.org

The general approach to creating such functional polymers involves:

Monomer Synthesis: A common method is the Michaelis-Arbusov reaction. redalyc.org For example, reacting p-vinylbenzyl chloride with triethyl phosphite (B83602) can yield DEpVBP. redalyc.org

Polymerization: Free radical polymerization is a viable technique to produce the corresponding polymer. redalyc.org

Phosphonate-functionalized polycarbonates have also been synthesized using organocatalyzed ring-opening polymerization (ROP) of novel phosphonate-based cyclic monomers. nih.gov This method allows for the creation of well-defined polymers with low dispersity. nih.gov

Table 1: Polymerization of Diethyl-p-vinylbenzyl phosphonate (DEpVBP)

| Parameter | Value | Reference |

|---|---|---|

| Polymerization Method | Free Radical Polymerization | redalyc.org |

| Initiator | AIBN | redalyc.org |

| Solvent | DMF | redalyc.org |

| Temperature | 70 °C | redalyc.org |

Application in Optoelectronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs))

While direct research on this compound in OLEDs is limited in the provided results, the broader class of phosphonate-containing materials is relevant. Phosphonate-based molecules are utilized in the synthesis of emissive materials. For instance, Diethyl [(2,5-diiodo-4-methylphenyl)methyl]phosphonate has been prepared as an intermediate for fluorophores with E-type delayed emission, a property relevant to OLED technology. iucr.org The phosphonate group can be a key component in creating π-conjugated cruciforms, which are molecular structures of interest for electronic materials. iucr.org The synthesis of such complex molecules often involves multi-step processes, including the Michaelis–Arbusov reaction. iucr.org

Flame Retardancy Mechanisms (as a chemical property in materials)

Phosphorus-based compounds are well-established as effective flame retardants for a wide range of polymeric materials. nih.gov They can act in both the condensed phase and the gas phase to suppress fire. nih.gov

The primary mechanisms of flame retardancy for phosphorus compounds include:

Condensed Phase Action:

Charring: Upon heating, the phosphorus compound decomposes to form phosphoric acid, which acts as a catalyst to promote the formation of a stable carbonaceous char layer on the polymer surface. nih.govresearchgate.net This char layer acts as a physical barrier, insulating the underlying polymer from heat and preventing the release of flammable volatiles. researchgate.net

Intumescence: This is a specific type of charring where the material swells to form a thick, multicellular char. nih.gov

Gas Phase Action:

Flame Inhibition: Volatile phosphorus-containing species can be released into the gas phase where they act as radical scavengers, interrupting the exothermic oxidation reactions of combustion. nih.govresearchgate.net This "flame poisoning" effect reduces the heat fed back to the polymer surface. researchgate.net

The effectiveness of a phosphorus-based flame retardant depends on its chemical structure and its interaction with the specific polymer. nih.gov For example, in polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) blends, phosphorus compounds can remain in the condensed phase to enhance charring while also being released into the gas phase for flame inhibition. nih.gov

Investigations into Surface Interactions and Adsorption Phenomena

The phosphonate group in this compound plays a crucial role in its interaction with various surfaces, leading to applications in corrosion inhibition and surface modification.

Mechanisms of Corrosion Inhibition

Phosphonates are widely recognized for their ability to protect metals, particularly iron and steel, from corrosion in aqueous environments. oszk.hunih.gov The primary mechanism involves the strong adsorption of the phosphonate molecules onto the metal surface. nih.gov

Key aspects of the corrosion inhibition mechanism include:

Chemisorption: The phosphonate head group has a high affinity for metal surfaces and forms a strong chemical bond with the metal atoms. nih.gov This process is a form of chemisorption. nih.gov

Protective Film Formation: The adsorbed phosphonate molecules form a protective layer on the metal surface. nih.govresearchgate.net This film acts as a barrier, isolating the metal from corrosive agents in the environment. researchgate.net

Synergistic Effects: The inhibition efficiency of phosphonates can be significantly enhanced when used in combination with other substances, such as zinc ions (Zn²⁺). oszk.huresearchgate.netijirset.com The phosphonate can form a complex with the metal ions, which then precipitates onto the metal surface as a protective film. oszk.huijirset.com For instance, a formulation of imino dimethyl phosphonic acid (IDMPA) and Zn²⁺ showed excellent inhibition efficiency on mild steel. researchgate.net

The effectiveness of inhibition is influenced by factors such as the concentration of the inhibitor and the temperature. ijirset.com

Adsorption on Metal Surfaces and Mineral Phases

The strong interaction of phosphonates with surfaces is a key property that underpins their use as corrosion inhibitors and in other applications. oszk.hu This adsorption is not limited to metal surfaces but also occurs on mineral phases.

Adsorption on Metal Surfaces: The adsorption of phosphonates on metal surfaces like mild steel is often described by the Langmuir adsorption isotherm. ijirset.com This model assumes the formation of a monolayer of the inhibitor on the surface. The strength of this adsorption is influenced by the molecular structure of the phosphonate.

Factors Influencing Adsorption:

Polar Head Group: The phosphonate group is the primary anchor to the surface. researchgate.net

Organic Side Chain: The nature of the organic group attached to the phosphorus atom also plays a role. Van der Waals interactions between the side chains of adjacent adsorbed molecules can contribute to the stability and packing of the protective layer. nih.gov An increase in the length of the alkyl group can increase the hydrophobicity of the resulting film. oszk.hu

Table 2: Corrosion Inhibition Efficiency of a Phosphonate System

| Inhibitor System | Concentration | Temperature | Inhibition Efficiency | Reference |

|---|---|---|---|---|

| Diethyl-4-Methyl Benzyl Phosphonate (DMBP) | - | Ambient | 71% | ijirset.com |

| DMBP with 90 ppm Zn²⁺ | 200 ppm | 298 K | Maximum Efficiency | ijirset.com |

Molecular Imprinting for Recognition Sites

The structural characteristics of this compound make it a candidate for use as a template molecule in the synthesis of molecularly imprinted polymers (MIPs). This technique creates three-dimensional cavities within a polymer matrix that are specifically tailored to the size, shape, and chemical functionality of the template. After polymerization, the template molecule is removed, leaving behind recognition sites that can selectively rebind the target molecule or its structural analogs.

Research on structurally similar phosphonates demonstrates the viability of this approach. For instance, analogs have been used to create MIPs that function as enzyme mimics or as selective materials for chemical sensors. nih.govmsu.rusofw.com The process typically involves copolymerizing functional monomers and a high degree of cross-linking monomers in the presence of the template molecule (e.g., an aryl phosphonate). The phosphonate group, along with the substituted phenyl ring, directs the positioning of functional monomers. Upon removal of the template, these functional groups are held in a specific orientation within the polymer cavity, enabling selective recognition. msu.ru

The resulting imprinted cavities can be designed for various applications:

Catalytic MIPs: By arranging catalytic functional groups within the recognition site, polymers can be created that mimic the active sites of enzymes, capable of catalyzing reactions such as the hydrolysis of other organophosphates. nih.gov